Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Description
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (CAS: 1823457-26-6) is an organic compound featuring a phenyl ring substituted with a benzyloxy group at the 4-position and a cyano group at the 2-position, linked to a methyl acetate moiety. It is primarily utilized in pharmaceutical research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors due to its dual functional groups, which enable versatile reactivity . The compound is synthesized via benzyl-ester deprotection and subsequent coupling reactions, achieving a purity of 95% as reported in commercial catalogs .
Properties
IUPAC Name |
methyl 2-(2-cyano-4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)10-14-7-8-16(9-15(14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCWSWHNGJQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Hydroxyl Group
The benzyloxy group is introduced by reacting the phenolic hydroxyl group with benzyl halides (commonly benzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step selectively protects the hydroxyl group and facilitates subsequent synthetic transformations.
- Reaction conditions:
- Solvent: N,N-dimethylformamide
- Base: Potassium carbonate
- Benzylating agent: Benzyl bromide or substituted benzyl bromides
- Temperature: Room temperature to mild heating
This method is supported by patent literature describing the use of benzyl halides and potassium carbonate in DMF to form benzyloxy-protected intermediates efficiently.
Introduction of the Cyano Group
The cyano group is typically introduced via nucleophilic substitution or retained from a cyano-substituted starting material such as 2-cyanophenyl derivatives. The cyano substituent is stable under the benzylation conditions and esterification steps.
Formation of Methyl Ester Side Chain
The methyl ester function can be introduced either by esterification of the corresponding acid or by alkylation of the carboxylate intermediate. A common approach involves the use of methyl chloroacetate or methyl bromoacetate as alkylating agents in the presence of a base.
Alternatively, starting from methyl 4-cyanobenzeneacetate, further alkylation with iodomethane in the presence of sodium hydride in DMF has been demonstrated to yield methyl esters with high purity and yield.
- Typical conditions for methyl ester formation:
- Base: Sodium hydride (60% dispersion)
- Solvent: N,N-dimethylformamide
- Temperature: 0 °C to room temperature
- Reaction time: 2 hours
Representative Synthetic Route Example
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Methyl 4-cyanobenzeneacetate + iodomethane + NaH in DMF | Alkylation to form methyl 2-(4-cyanophenyl)-2-methylpropanoate (98% yield) |
| 2 | Benzyl bromide + K2CO3 in DMF | Benzylation of phenol to form benzyloxy derivative |
| 3 | Purification by silica gel chromatography | Isolation of pure this compound |
This sequence highlights the use of sodium hydride as a strong base for deprotonation and alkylation, and potassium carbonate for benzylation protection steps.
Process Optimization and Solvent Systems
- The use of polar aprotic solvents such as DMF is critical for efficient nucleophilic substitution reactions.
- Diluent solvents like methyl isobutyl ketone, cyclohexanone, and isopropyl acetate can be employed to enhance solubility and reaction rates.
- Acid acceptors such as potassium carbonate are used to neutralize byproducts and drive the reaction forward.
- The presence of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to improve reaction efficiency in related esterification processes.
Analytical Characterization and Purity
- Final compounds and intermediates are typically characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
- Purity levels of over 95% are generally achieved using the described synthetic routes and purification methods.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Role/Function | Typical Yield (%) |
|---|---|---|---|
| Benzylation | Benzyl bromide, K2CO3, DMF | Hydroxyl protection as benzyloxy | >90 |
| Alkylation | Iodomethane, NaH (60%), DMF, 0–35°C | Methyl ester formation | ~98 |
| Solvents/Diluents | DMF, methyl isobutyl ketone, cyclohexanone | Reaction medium and solubility aid | N/A |
| Catalysts/Base | Potassium carbonate, DABCO | Acid acceptor, reaction catalyst | N/A |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[4-(benzyloxy)-2-cyanophenyl]acetate is primarily noted for its role as a precursor in the synthesis of biologically active compounds. Its structural features enable it to serve as an intermediate in the development of pharmaceuticals.
Case Study: Synthesis of Aromatase Inhibitors
A notable application is in the synthesis of aromatase inhibitors, which are crucial in treating hormone-sensitive cancers. Research has demonstrated that derivatives of this compound can inhibit aromatase activity effectively. For instance, studies have shown that modifications to the cyanophenyl moiety enhance the inhibitory potency against aromatase, making it a valuable scaffold for drug design .
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals, particularly as a building block for fungicides.
Case Study: Development of Azoxystrobin
One significant application is in the synthesis of azoxystrobin, a widely used fungicide. The compound serves as an intermediate in its production process. The synthetic pathway involves coupling this compound with other reagents to yield high-yielding formulations that exhibit broad-spectrum antifungal activity .
Materials Science
In materials science, this compound is utilized for its unique chemical properties that allow for the development of novel materials.
Case Study: Polymer Synthesis
Research indicates that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. By modifying the polymer backbone with this ester, researchers have achieved improved performance in thermoplastic elastomers, which are crucial for various industrial applications .
Data Table: Comparative Analysis of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for aromatase inhibitors | Enhanced potency through structural modifications |
| Agrochemicals | Intermediate in azoxystrobin synthesis | Broad-spectrum antifungal activity |
| Materials Science | Component in polymer synthesis | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate involves its interaction with specific molecular targets and pathways. The benzyloxy and cyano groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzyloxy and Ester Groups
Methyl 2-(4-(Benzyloxy)phenyl)acetate (CAS: 24807-40-7)
- Structure: Lacks the 2-cyano substituent but retains the benzyloxy and methyl acetate groups.
- Properties: Molecular weight 270.32 g/mol, higher lipophilicity (logP ~3.2) compared to the cyano derivative.
- Applications : Used in intermediates for anti-inflammatory agents. Hazard profile includes warnings for inhalation and skin irritation (H302, H315) .
- Key Difference: Absence of the cyano group reduces electrophilicity, impacting reactivity in cross-coupling reactions .
Methyl 2-(4-(Benzyloxy)-2-chlorophenyl)acetate
- Structure: Chlorine replaces the cyano group at the 2-position.
- Synthesis : Prepared via carbamoyl coupling (Method IIIA), yielding intermediates for histone deacetylase (HDAC) inhibitors .
- Biological Relevance: Demonstrates higher enzymatic inhibition (HDAC8 IC₅₀: 120 nM) compared to cyano derivatives, highlighting the role of halogen substituents in target binding .
Methyl 2-(4-Methoxy-2-(benzyloxy)phenyl)acetate (CAS: 209404-16-0)
Analogues with Modified Ester Groups or Backbone
Ethyl 2-(4-Cyanophenyl)acetate (CAS: 67237-76-7)
- Impact : Ethyl group increases steric bulk, reducing crystallization tendency. Bioactivity studies show 20% lower PTP1B inhibition compared to methyl esters .
Methyl 2-(4-(Benzyloxy)phenyl)-2-oxoacetate (2d)
Bioactivity and Functional Group Analysis
- Cyano Group Impact: The 2-cyano group in the main compound enhances electrophilicity, facilitating nucleophilic substitutions critical in PROTAC linker chemistry. This group is absent in less reactive analogues like Methyl 2-(4-(Benzyloxy)phenyl)acetate .
- Benzyloxy Group Role : The benzyloxy group in all analogues improves lipid solubility, enhancing blood-brain barrier penetration in neuroactive compounds .
Biological Activity
Methyl 2-[4-(benzyloxy)-2-cyanophenyl]acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzyloxy group and a cyano group attached to a phenyl ring, contributing to its unique chemical properties. The ester functional group enhances its solubility, which is crucial for biological activity.
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of cyanophenyl compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial properties. A study reported minimum inhibitory concentrations (MIC) as low as 1 μM for related compounds against Mycobacterium tuberculosis .
Case Studies
- Antimicrobial Activity : A compound structurally related to this compound was tested against E. coli and exhibited significant antibacterial activity with an MIC of 5 μg/mL .
- Cytotoxicity : A study evaluated the cytotoxic effects of various esters on cancer cell lines. Compounds similar to this compound showed IC50 values ranging from 10 to 30 μM in HepG2 cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Methyl 2-(4-cyanophenyl)acetate | Antimicrobial | E. coli | MIC = 5 μg/mL |
| Chalcone Derivative | Anticancer | HepG2 | IC50 = 20 μM |
| Benzoxazole Derivative | Antitubercular | M. tuberculosis | MIC = 1 μM |
Q & A
Q. What are the key synthetic strategies for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, and how are intermediates validated?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:
- Benzyloxy protection : Reacting 4-hydroxyphenylacetic acid derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
- Cyano group introduction : Nitrile formation via nucleophilic substitution (e.g., using CuCN) or Sandmeyer reaction on halogenated intermediates .
- Esterification : Methylation of the carboxylic acid intermediate using methyl iodide or dimethyl sulfate in the presence of a base .
Validation : Intermediates are characterized by -NMR (e.g., benzyloxy protons at δ 5.0–5.2 ppm) and LC-MS to confirm molecular weights .
Q. How is this compound characterized spectroscopically?
- -NMR : Key signals include the methyl ester (δ ~3.6 ppm, singlet), benzyloxy protons (δ 5.0–5.2 ppm), and aromatic protons (δ 6.8–7.4 ppm). The cyano group does not directly appear but affects neighboring protons’ splitting patterns .
- IR Spectroscopy : Strong absorbance at ~2220 cm (C≡N stretch) and ~1720 cm (ester C=O) .
- Mass Spectrometry : Exact mass (e.g., 256.3 g/mol for the methyl ester derivative) confirms molecular composition .
Q. What are the recommended storage conditions for this compound?
Store in a sealed, moisture-free container at room temperature to prevent ester hydrolysis or benzyloxy deprotection. Avoid prolonged exposure to light, as the cyano group may degrade under UV radiation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during benzyloxy group introduction?
Yield variations often arise from competing side reactions (e.g., over-alkylation or hydrolysis). To mitigate:
- Optimize reaction time and temperature : Use lower temperatures (0–5°C) to suppress side reactions .
- Monitor by TLC/HPLC : Track benzyloxy intermediate formation (Rf ~0.5 in ethyl acetate/hexane) and quench the reaction at 80–90% conversion .
- Purify via column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to isolate the pure product .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities. The cyano group absorbs strongly at 220–240 nm .
- Mass spectrometry imaging (MSI) : Identifies impurities at ppm levels by comparing fragmentation patterns with reference standards .
- X-ray crystallography : Resolves structural ambiguities (e.g., confirming the ester vs. acid form) using single-crystal data .
Q. How does the steric hindrance of the benzyloxy group affect regioselectivity in downstream reactions?
The benzyloxy group’s bulkiness directs electrophilic substitution to the less hindered positions (e.g., para to the cyano group). For example:
Q. What strategies improve the compound’s stability in biological assays?
- Prodrug design : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis in physiological pH .
- Encapsulation : Use liposomal formulations or cyclodextrin complexes to shield the cyano and ester groups from enzymatic degradation .
- Metabolic profiling : Conduct in vitro microsomal assays to identify major metabolites (e.g., de-esterified or debenzylated products) .
Data Contradiction Analysis
Q. How to address conflicting spectral data for intermediates?
Contradictions may arise from solvent effects or tautomerism. For example:
- NMR shifts in DMSO vs. CDCl₃ : Aromatic protons in DMSO-d6 appear downfield due to hydrogen bonding, which can be misinterpreted as substitution patterns. Always compare spectra in the same solvent .
- Tautomeric forms : The cyano group may stabilize keto-enol tautomers, causing split signals. Use - HSQC to correlate ambiguous peaks .
Q. Why do computational models and experimental melting points disagree?
- Polymorphism : The compound may exist in multiple crystalline forms. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
- Impurity effects : Even 1–2% impurities can lower melting points. Recrystallize from toluene/hexane (1:3) to obtain pure crystals .
Application-Oriented Questions
Q. How is this compound utilized in PROTAC development?
The benzyloxy and cyano groups serve as linkers or E3 ligase-binding motifs in proteolysis-targeting chimeras (PROTACs):
- Linker design : The ester group provides flexibility, while the cyano group enhances solubility in aqueous buffers .
- In vitro testing : Assess degradation efficiency via Western blotting (e.g., targeting BRD4 or ERα) at 1–10 µM concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
